molecular formula C22H24N2O3S B11588822 (5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11588822
M. Wt: 396.5 g/mol
InChI Key: IZHMKLYUDSLGKV-UYRXBGFRSA-N
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Description

(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethoxynaphthalene moiety, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone core, the introduction of the cyclohexyl group, and the attachment of the dimethoxynaphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one
  • (5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-oxoimidazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibits unique properties due to the presence of the sulfanylidene group. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H24N2O3S/c1-26-16-10-8-14-9-11-20(27-2)18(17(14)12-16)13-19-21(25)24(22(28)23-19)15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H,23,28)/b19-13-

InChI Key

IZHMKLYUDSLGKV-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)N(C(=S)N3)C4CCCCC4)OC

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=S)N3)C4CCCCC4)OC

Origin of Product

United States

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